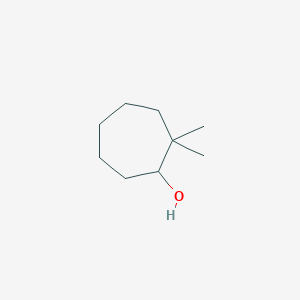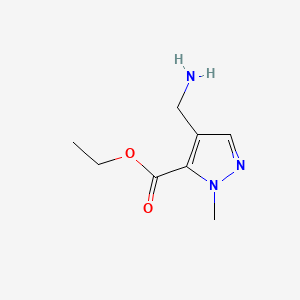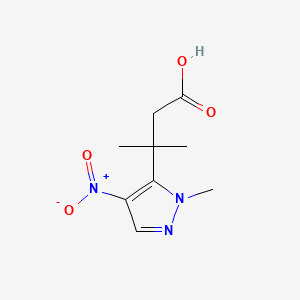
6-Bromo-3-iodoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-iodoquinolinone is a halogenated quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules. The presence of both bromine and iodine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoquinolinone typically involves the halogenation of quinolinone derivatives. One common method is the bromination of 3-iodoquinolinone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over temperature, reaction time, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-iodoquinolinone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinolinone derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted quinolinones, biaryl compounds, and various quinolinone derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Bromo-3-iodoquinolinone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-iodoquinolinone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinolinone: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
3-Iodoquinolinone: Similar in structure but lacks the bromine atom, which may influence its chemical properties and applications.
6,8-Dibromoquinolinone: Contains two bromine atoms, which may enhance its reactivity in certain reactions.
Uniqueness
6-Bromo-3-iodoquinolinone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H5BrINO |
|---|---|
Peso molecular |
349.95 g/mol |
Nombre IUPAC |
6-bromo-3-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrINO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) |
Clave InChI |
OUKSOELIBODFSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)


![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)

![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)
